2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Description

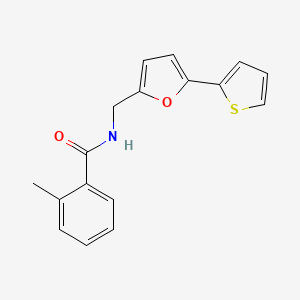

2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a benzamide derivative featuring a methyl-substituted benzamide core linked to a furan ring fused with a thiophene moiety. This structural combination confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name |

2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-12-5-2-3-6-14(12)17(19)18-11-13-8-9-15(20-13)16-7-4-10-21-16/h2-10H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPADKRNCUHKBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 5-(thiophen-2-yl)furan-2-carbaldehyde. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core and the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Features

The compound’s structure includes:

- Furan-thiophene hybrid : The 5-(thiophen-2-yl)furan-2-yl group introduces π-conjugation and heteroatom diversity, which may influence binding to biological targets.

Key comparisons with analogs :

Structural Insights :

- Heterocyclic Linkers : Thiadiazole (7d, 9) and oxadiazole (LMM11) rings enhance rigidity and hydrogen-bonding capacity compared to the target compound’s flexible furan-thiophene system.

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonamide in 29) improve target affinity in viral enzymes, while methoxy groups (9) enhance antibacterial activity .

Physicochemical Properties

- Solubility : Polar substituents (e.g., hydroxyethyl in SBI-1457) improve aqueous solubility .

Biological Activity

The compound 2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Synthesis

The synthesis typically involves multiple steps:

- Formation of the Benzamide Core : React benzoyl chloride with an appropriate amine under basic conditions.

- Introduction of the Thiophene and Furan Groups : This is achieved through coupling reactions involving thiophene derivatives and furan-based reagents.

- Final Amide Bond Formation : The final step involves the formation of the amide bond between the benzamide core and the thiophene-furan moiety.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and furan rings have shown effectiveness against various bacterial strains, including resistant strains. The biological activity can be summarized in the following table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains thiophene and furan rings | Potential antimicrobial activity |

| 4-Fluorobenzenesulfonamide | Fluorinated benzene with a sulfonamide group | Antibacterial |

| 5-(Furan-2-yl)thiophenes | Contains furan and thiophene rings | Antimicrobial |

Anticancer Activity

Studies have suggested that the compound may also possess anticancer properties. For example, structural analogs have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 7.90 to 15.12 μg/mL . These findings position it as a candidate for further development in cancer therapeutics.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may interact with key enzymes involved in microbial resistance or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activities that are critical in signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have explored the biological activities of similar compounds. For instance:

- Antimicrobial Studies : A series of thiophene-furan derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values comparable to established antibiotics .

- Cytotoxicity Assays : Compounds structurally related to this compound were evaluated in vitro against multiple cancer cell lines, revealing significant cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.